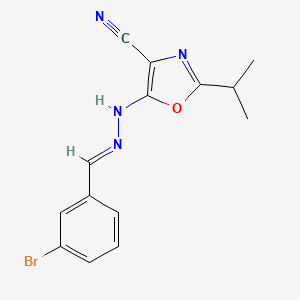
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile, also known as BBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBOC is a type of oxazole derivative that has been synthesized through a number of methods. In
Mécanisme D'action
The mechanism of action of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile is not fully understood. However, it is believed that (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile inhibits the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has also been shown to have antibacterial and antifungal properties, inhibiting the growth of various bacterial and fungal strains. In addition, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been shown to have antioxidant properties, reducing the level of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective compound for research purposes. However, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are a number of future directions for research on (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile. One potential direction is to investigate its potential applications as a catalyst for various chemical reactions. Another direction is to explore its potential as an organic electronic material. In addition, further studies are needed to investigate the mechanism of action of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile and its potential applications in cancer therapy and other areas of medicine. Finally, more research is needed to investigate the pharmacokinetics and toxicity of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile in vivo.
Méthodes De Synthèse
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile can be synthesized through a number of methods, including the condensation of 3-bromo benzaldehyde and isopropyl oxalyl chloride in the presence of hydrazine hydrate. Another method involves the reaction of 3-bromo benzaldehyde and isopropyl oxalyl chloride in the presence of sodium hydride, followed by the addition of hydrazine hydrate. The final product can be obtained through crystallization from ethanol or acetonitrile.
Applications De Recherche Scientifique
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential antibacterial and antifungal properties. In material science, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been explored for its potential applications in the development of organic electronic devices. In catalysis, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been investigated as a potential catalyst for various chemical reactions.
Propriétés
IUPAC Name |
5-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-9(2)13-18-12(7-16)14(20-13)19-17-8-10-4-3-5-11(15)6-10/h3-6,8-9,19H,1-2H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSXLQANCOTHE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)NN=CC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(O1)N/N=C/C2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)

![4-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol](/img/structure/B2856083.png)


![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)

![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2856088.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)